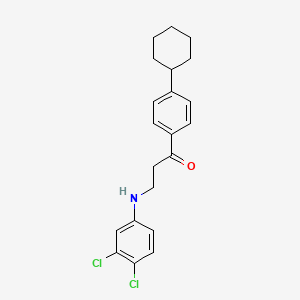
1-(4-Cyclohexylphenyl)-3-(3,4-dichloroanilino)-1-propanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Cyclohexylphenyl)-3-(3,4-dichloroanilino)-1-propanone, or 4-Cyclohexyl-3-dichloroanilino-1-propanone (4-CHDA), is an organic compound belonging to the class of aryl ketones. It is a colorless, crystalline solid with a molecular weight of 282.8 g/mol and a melting point of 177-179 °C. 4-CHDA has been used as a synthetic intermediate in organic synthesis, as a reactive intermediate in organic reactions, and as a reagent in the preparation of biologically active compounds. It has also been used in the synthesis of a variety of pharmaceuticals, including antifungal drugs, anti-inflammatory agents, and antibiotics.
Applications De Recherche Scientifique
1-(4-Cyclohexylphenyl)-3-(3,4-dichloroanilino)-1-propanone is used in a variety of scientific research applications, including the synthesis of biologically active compounds, the synthesis of pharmaceuticals, and the study of enzyme-catalyzed reactions. It has been used as a reagent in the synthesis of antifungal drugs, anti-inflammatory agents, and antibiotics. It has also been used in the synthesis of a variety of other compounds, including peptides, peptidomimetics, and nucleoside analogues.
Mécanisme D'action
1-(4-Cyclohexylphenyl)-3-(3,4-dichloroanilino)-1-propanone is believed to act as a catalyst in a number of enzymatic reactions. It has been shown to act as a proton donor in the hydrolysis of esters and amides, as well as in the hydrolysis of aminophosphonates. It has also been demonstrated to act as a proton acceptor in the hydrolysis of ketones, aldehydes, and carboxylic acids.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(4-Cyclohexylphenyl)-3-(3,4-dichloroanilino)-1-propanone have not been extensively studied. However, it has been demonstrated to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been demonstrated to have an inhibitory effect on the enzyme phospholipase A2, which is involved in the breakdown of phospholipids.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(4-Cyclohexylphenyl)-3-(3,4-dichloroanilino)-1-propanone in laboratory experiments include its low cost, its availability, and its stability. It is also non-toxic and non-volatile, making it safe to handle in laboratory settings. The main limitation of using 1-(4-Cyclohexylphenyl)-3-(3,4-dichloroanilino)-1-propanone in laboratory experiments is its relatively low solubility in water and organic solvents.
Orientations Futures
In the future, 1-(4-Cyclohexylphenyl)-3-(3,4-dichloroanilino)-1-propanone could be used in the development of novel drugs and therapeutic agents. It could also be used to study the mechanism of action of various enzymes and to synthesize new compounds with potential therapeutic applications. Additionally, it could be used to study the interaction between drugs and their target proteins, as well as to design new drugs with improved potency and selectivity. Finally, 1-(4-Cyclohexylphenyl)-3-(3,4-dichloroanilino)-1-propanone could be used to study the pharmacological effects of various compounds and to develop new methods of drug delivery.
Méthodes De Synthèse
1-(4-Cyclohexylphenyl)-3-(3,4-dichloroanilino)-1-propanone can be synthesized by a variety of methods, including the reaction of 4-cyclohexylphenol with 3,4-dichloroaniline. The reaction is typically carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, and a catalyst, such as p-toluenesulfonic acid. The reaction proceeds via an aldol condensation to form 1-(4-Cyclohexylphenyl)-3-(3,4-dichloroanilino)-1-propanone.
Propriétés
IUPAC Name |
1-(4-cyclohexylphenyl)-3-(3,4-dichloroanilino)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23Cl2NO/c22-19-11-10-18(14-20(19)23)24-13-12-21(25)17-8-6-16(7-9-17)15-4-2-1-3-5-15/h6-11,14-15,24H,1-5,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCVGKSVNUNKQNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)C(=O)CCNC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Cyclohexylphenyl)-3-(3,4-dichloroanilino)-1-propanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

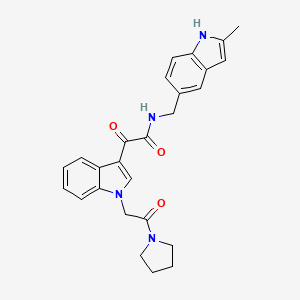

![2-chloro-N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)pyridine-4-carboxamide](/img/structure/B2951675.png)
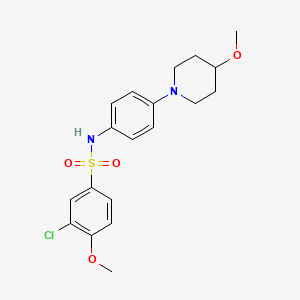
![2-[5-(4-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2951678.png)
![3-Methyl-2-oxo-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]-1,3-benzoxazole-5-sulfonamide](/img/structure/B2951679.png)
![(E)-4-(Dimethylamino)-N-[1-[(5-fluoro-2-methoxyphenyl)methyl]cyclopropyl]but-2-enamide](/img/structure/B2951685.png)
![1,3-dimethyl-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2951686.png)

![3-(prop-2-en-1-yloxy)-5H,7H,8H-pyrano[4,3-c]pyridazine](/img/structure/B2951688.png)
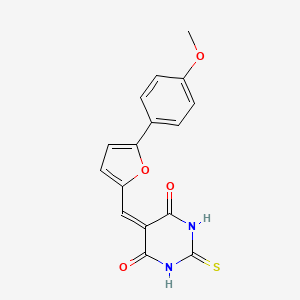
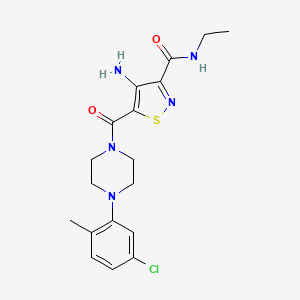
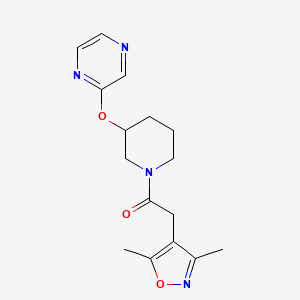
![(Z)-2-(pyridin-4-ylmethylene)-8-(2-(thiophen-2-yl)ethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2951692.png)